molecular formula C55H98O6 B10782841 (3-Hexadecanoyloxy-2-octadeca-9,12-dienoyloxypropyl) octadeca-9,12-dienoate

(3-Hexadecanoyloxy-2-octadeca-9,12-dienoyloxypropyl) octadeca-9,12-dienoate

Cat. No.: B10782841
M. Wt: 855.4 g/mol
InChI Key: LXAWUIOWWNQCQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Hexadecanoyloxy-2-octadeca-9,12-dienoyloxypropyl) octadeca-9,12-dienoate: is a complex lipid molecule. It is a type of triglyceride, which is a major component of natural fats and oils. This compound is characterized by its long-chain fatty acids, which include hexadecanoic acid (palmitic acid) and octadeca-9,12-dienoic acid (linoleic acid). These fatty acids are esterified to a glycerol backbone, forming a structure that is significant in various biological and industrial contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Hexadecanoyloxy-2-octadeca-9,12-dienoyloxypropyl) octadeca-9,12-dienoate typically involves the esterification of glycerol with the respective fatty acids. The process can be carried out using chemical catalysts such as sulfuric acid or enzymatic catalysts like lipases. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Sulfuric acid or lipase

    Solvent: Organic solvents like toluene or hexane

    Reaction Time: Several hours to ensure complete esterification

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The process involves:

    Feedstock: Natural oils rich in linoleic and palmitic acids

    Catalyst: Immobilized lipase enzymes

    Temperature: Controlled to optimize enzyme activity

    Purification: Using distillation or chromatography to isolate the desired triglyceride

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The double bonds in the linoleic acid moieties can undergo oxidation, leading to the formation of hydroperoxides and other oxidative products.

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions, yielding free fatty acids and glycerol.

    Transesterification: This reaction involves the exchange of the ester groups with alcohols, often catalyzed by bases like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Oxygen or ozone, often in the presence of a catalyst like cobalt or manganese salts.

    Hydrolysis: Hydrochloric acid or sodium hydroxide, typically at elevated temperatures.

    Transesterification: Methanol or ethanol, with sodium methoxide or potassium hydroxide as catalysts.

Major Products Formed:

    Oxidation: Hydroperoxides, aldehydes, and ketones.

    Hydrolysis: Free fatty acids (palmitic acid and linoleic acid) and glycerol.

    Transesterification: Methyl or ethyl esters of the fatty acids and glycerol.

Scientific Research Applications

Chemistry:

    Synthesis of Biodegradable Polymers: The compound can be used as a monomer in the synthesis of biodegradable polyesters.

    Surfactants: It serves as a precursor for the synthesis of surfactants used in detergents and emulsifiers.

Biology:

    Cell Membrane Studies: As a component of cell membranes, it is used in studies related to membrane fluidity and permeability.

    Lipid Metabolism Research: It is used to investigate the metabolic pathways of triglycerides in organisms.

Medicine:

    Drug Delivery Systems: The compound is explored for its potential in forming lipid-based drug delivery systems.

    Nutritional Supplements: It is studied for its role in providing essential fatty acids in dietary supplements.

Industry:

    Cosmetics: Used in formulations of creams and lotions for its emollient properties.

    Food Industry: It is used as an ingredient in margarine and other fat-based products.

Mechanism of Action

The mechanism of action of (3-Hexadecanoyloxy-2-octadeca-9,12-dienoyloxypropyl) octadeca-9,12-dienoate involves its interaction with biological membranes and enzymes. The compound integrates into lipid bilayers, affecting membrane fluidity and function. It also serves as a substrate for lipases, which hydrolyze the ester bonds to release free fatty acids and glycerol. These fatty acids can then participate in various metabolic pathways, including beta-oxidation and the synthesis of bioactive lipids.

Comparison with Similar Compounds

  • (3-Hexadecanoyloxy-2-octadeca-9,12,15-trienoyloxypropyl) octadeca-9,12-dienoate
  • (3-Hexadecanoyloxy-2-octadeca-9,12-dienoyloxypropyl) octadeca-9,12,15-trienoate
  • (3-Hexadecanoyloxy-2-octadeca-9,12-dienoyloxypropyl) octadeca-9,12-dienoate

Uniqueness: The uniqueness of this compound lies in its specific combination of fatty acids, which imparts distinct physical and chemical properties. Compared to similar compounds, it has a unique balance of saturation and unsaturation in its fatty acid chains, affecting its melting point, oxidative stability, and biological activity.

Properties

IUPAC Name

(3-hexadecanoyloxy-2-octadeca-9,12-dienoyloxypropyl) octadeca-9,12-dienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H98O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h16-17,19-20,25-28,52H,4-15,18,21-24,29-51H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAWUIOWWNQCQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H98O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

855.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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